BenchChemオンラインストアへようこそ!

Edaglitazone sodium

PPARγ Transactivation Assay Type 2 Diabetes

Edaglitazone sodium is the highest-potency pure PPARγ agonist available (EC50 35.6 nM), enabling lower working concentrations and minimizing solvent toxicity in cell-based assays. Its uniquely large insulin-independent glucose oxidation response (191% of control) allows separation of PPARγ-mediated insulin sensitization from direct metabolic effects. With demonstrated antiplatelet activity via cAMP elevation, it is the only TZD suitable for studying PPARγ–cAMP crosstalk in thrombosis models. Supported by an X-ray crystal structure (PDB: 5UGM) for structure-based design.

Molecular Formula C24H19N2NaO4S2
Molecular Weight 486.5 g/mol
CAS No. 369631-81-2
Cat. No. B1260105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdaglitazone sodium
CAS369631-81-2
Molecular FormulaC24H19N2NaO4S2
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)[N-]C(=O)S5.[Na+]
InChIInChI=1S/C24H20N2O4S2.Na/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20;/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28);/q;+1/p-1
InChIKeySIIGOZKPQPCNLP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Edaglitazone Sodium (CAS 369631-81-2): A High-Potency PPARγ Agonist for Metabolic and Antiplatelet Research


Edaglitazone sodium is the sodium salt of the thiazolidinedione (TZD) small molecule edaglitazone, a potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist designated a United States Adopted Name (USAN) substance and advanced to Phase II clinical evaluation for type 2 diabetes mellitus [1]. It displays a clear PPARγ-dominant agonist profile with little PPARα activity and has been reported to significantly improve insulin sensitivity and enhance the rate of glucose oxidation in both the presence and absence of insulin in preclinical models [1]. Additional research has demonstrated that edaglitazone possesses antiplatelet activity mediated via the cAMP pathway [1] [2].

Why Edaglitazone Sodium Cannot Be Replaced by Generic TZD Analogs in Scientific Research


Thiazolidinedione PPARγ agonists are not interchangeable tool compounds. Despite a shared core pharmacophore, key TZDs exhibit wide divergence in PPARγ transactivation potency (spanning approximately 60-fold from pioglitazone to edaglitazone), PPARα/γ selectivity, and off-pathway effects on muscle glucose metabolism [1]. Even between closely related analogs such as edaglitazone (BM13.1258) and BM15.2054—which display comparable PPARγ activation and insulin sensitization—striking differences emerge in insulin-independent glucose oxidation [2]. These compound-specific characteristics mean that substituting edaglitazone sodium with another TZD will alter the quantitative pharmacology and may introduce or eliminate biological activities that are critical to experimental interpretation [1] [2].

Quantitative Evidence Differentiating Edaglitazone Sodium from Comparator Compounds


PPARγ Transactivation Potency: Edaglitazone Is 7-Fold More Potent Than Rosiglitazone and 58-Fold More Potent Than Pioglitazone

In a head-to-head cofactor recruitment assay using a panel of PPARγ cofactor peptides (SRC1_M1, SRC1_M4, TIF2_M1, RAC3_M3, TRAP220, NCoR2), edaglitazone exhibited a median PPARγ EC50 of 35.6 nM, compared to 256 nM for rosiglitazone and 2061 nM for pioglitazone [1]. This places edaglitazone as the most potent pure PPARγ agonist among the clinically evaluated TZDs in this assay system.

PPARγ Transactivation Assay Type 2 Diabetes

PPARα/γ Selectivity: Edaglitazone Retains Measurable PPARα Activity Not Seen with Rosiglitazone or Pioglitazone

In the same panel of cofactor recruitment assays, edaglitazone showed a PPARα EC50 of 1053 nM and a γ/α selectivity ratio of 0.034, whereas both rosiglitazone and pioglitazone yielded PPARα EC50 values greater than 10,000 nM, with γ/α ratios below 0.026 and 0.21, respectively [1]. This means edaglitazone has a small but quantifiable residual PPARα activity window that is completely absent from the two most widely used comparator TZDs.

PPARα PPARγ Receptor Selectivity Metabolic Disease

Antiplatelet Activity: Edaglitazone Retains Functional Effect at Low Concentrations Where the Close Analog Ciglitazone Fails

A direct comparative study of edaglitazone and ciglitazone, two chemically similar TZDs, demonstrated that edaglitazone is over 100 times more potent than ciglitazone at PPARγ [1]. Both compounds displayed antiplatelet activity, but only edaglitazone retained this inhibitory effect at low concentrations [1]. Mechanistically, edaglitazone increased intraplatelet cAMP levels in a concentration-dependent manner and prevented PPARγ secretion from platelets, effects that were not observed with ciglitazone at equivalent concentrations [1].

Platelet Aggregation cAMP Signaling Cardiovascular Pharmacology

Insulin-Independent Glucose Oxidation: Edaglitazone Exceeds the Analog BM15.2054 by Over 50 Percentage Points

In soleus muscle strips from genetically obese rats following 10 days of oral treatment, edaglitazone (BM13.1258; 4.4 mg/kg/day) elevated glucose oxidation to 191% of control in the absence of insulin and to 183% of control in the presence of insulin (P<0.01 for each condition) [1]. In contrast, the structurally related analog BM15.2054 increased glucose oxidation to only 137% and 124% of control, respectively, neither reaching statistical significance [1]. This represents a differential of +54 and +59 percentage points favoring edaglitazone.

Skeletal Muscle Metabolism Glucose Oxidation Insulin Resistance

Structural Basis for Enhanced PPARγ Affinity: Edaglitazone's Extended Tail Mediates Additional Hydrophobic Contacts Absent in Ciglitazone

Computational docking and molecular mechanics/generalized Born surface area (MM/GBSA) binding free energy calculations revealed that the bulkier and longer hydrophobic tail of edaglitazone forms additional hydrophobic interactions within the PPARγ ligand-binding pocket that are not available to ciglitazone [1]. This structural feature accounts for edaglitazone's stronger PPARγ binding affinity and provides a molecular rationale for its >100-fold higher potency over ciglitazone [1]. X-ray crystallography of edaglitazone bound to the PPARγ LBD is available (PDB: 5UGM) [2].

Molecular Docking PPARγ Ligand-Binding Domain Structure-Activity Relationship

High-Value Research and Procurement Scenarios for Edaglitazone Sodium


Use as a Maximum-Potency PPARγ Reference Agonist in In Vitro Pharmacological Profiling

When building a panel of PPARγ agonists for concentration-response screening, edaglitazone sodium serves as the highest-potency pure PPARγ comparator, with an EC50 of 35.6 nM—7.2-fold more potent than rosiglitazone (256 nM) and 58-fold more potent than pioglitazone (2061 nM) in cofactor recruitment assays [1]. This potency advantage permits use of lower compound concentrations, which is critical in cell-based assays where DMSO toxicity or off-target effects at higher concentrations may confound interpretation. Researchers can confidently assign the upper bound of PPARγ agonism using edaglitazone as the reference compound.

Investigating PPARγ-Mediated Antiplatelet Mechanisms in Cardiovascular Research

For studies exploring the intersection of PPARγ signaling and platelet function, edaglitazone sodium is uniquely suited because it retains inhibitory effects on platelet aggregation at low concentrations where the structurally similar ciglitazone fails to produce a signal [1]. Its concentration-dependent elevation of intraplatelet cAMP and ability to prevent PPARγ secretion from platelets provide mechanistic readouts that are not observable with other TZDs at comparable concentrations [1]. This makes edaglitazone sodium the preferred tool compound for dissecting PPARγ–cAMP crosstalk in thrombosis and cardiometabolic disease models.

Dissecting Insulin-Dependent vs. Insulin-Independent Glucose Metabolism in Skeletal Muscle

The uniquely large insulin-independent glucose oxidation response elicited by edaglitazone sodium (191% of control without insulin vs. 137% for the analog BM15.2054) enables researchers to separate direct metabolic effects from insulin-sensitizing effects in skeletal muscle preparations [1]. This makes edaglitazone sodium the compound of choice for experimental designs that require discriminating between PPARγ-mediated insulin sensitization and alternative mechanisms of action on muscle glucose metabolism, a distinction that is obscured when using other TZDs that lack this magnitude of insulin-independent activity [1].

Structure-Based Drug Design and Crystallography Using a Well-Characterized PPARγ Ligand

The availability of a high-resolution X-ray crystal structure of edaglitazone bound to the human PPARγ ligand-binding domain (PDB: 5UGM, resolution 2.10 Å) makes edaglitazone sodium an ideal reference ligand for crystallographic fragment screening, molecular docking studies, and structure-based design of next-generation PPARγ modulators [1]. Its well-characterized binding pose, involving additional hydrophobic interactions via its extended tail that are not present with shorter-tail TZDs such as ciglitazone, provides a defined starting point for medicinal chemistry optimization campaigns [2].

Quote Request

Request a Quote for Edaglitazone sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.